molecular formula C12H11NO B11905635 7-(Prop-1-EN-1-YL)quinolin-8-OL

7-(Prop-1-EN-1-YL)quinolin-8-OL

Cat. No.: B11905635
M. Wt: 185.22 g/mol
InChI Key: MWNGBZCMWYKIDR-DUXPYHPUSA-N
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Description

7-(Prop-1-EN-1-YL)quinolin-8-OL is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The structure of this compound includes a quinoline ring system with a prop-1-en-1-yl group at the 7th position and a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Prop-1-EN-1-YL)quinolin-8-OL can be achieved through several synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to a catalytic hydrogenation process to convert the propargyl group to a prop-1-en-1-yl group.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between 8-bromoquinoline and prop-1-en-1-ylboronic acid. This reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium phosphate, in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(Prop-1-EN-1-YL)quinolin-8-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.

    Reduction: The prop-1-en-1-yl group can be reduced to a propyl group using catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation is typically carried out using hydrogen gas (H2) and a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Propyl-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research has demonstrated that derivatives of 7-(Prop-1-EN-1-YL)quinolin-8-OL exhibit significant antibacterial properties. A study synthesized various aryl derivatives and evaluated their activity against bacterial strains. The compounds showed a minimum inhibitory concentration (MIC) of 100 µg/ml, indicating potent antibacterial effects attributed to the presence of electronegative substituents in their structure .

Neuroprotective Properties
The compound has been investigated for its neuroprotective potential, particularly in the context of Parkinson's disease. Bifunctional iron chelators incorporating the quinoline moiety have shown promise in reducing oxidative stress, which is critical in neurodegenerative disorders. Compounds developed from this scaffold demonstrated low nanomolar potency at dopamine receptors, suggesting their potential as therapeutic agents .

Antiviral Activity
Recent studies have highlighted the antiviral capabilities of quinoline derivatives against SARS-CoV-2. A synthesized compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, was characterized and evaluated for its binding affinity to COVID-19 receptors. The results indicated that this derivative could serve as a potential agent against COVID-19 due to its favorable binding interactions and reactivity .

Agricultural Applications

Antifungal Activity
The antifungal properties of 8-hydroxyquinoline derivatives have been explored extensively. A series of synthesized compounds were tested against phytopathogenic fungi, demonstrating superior inhibitory activity compared to established fungicides like azoxystrobin. This suggests that derivatives such as this compound could be developed into effective agricultural fungicides .

Materials Science

Corrosion Inhibition
Quinoline derivatives are also being studied for their effectiveness as corrosion inhibitors in metal protection. The unique molecular structure allows these compounds to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion processes. This application is particularly relevant in industries where metal integrity is critical.

Summary Table of Applications

Application Area Specific Use Findings/Results
Medicinal ChemistryAntibacterial ActivityMIC values of 100 µg/ml against various bacterial strains .
Neuroprotective PropertiesLow nanomolar potency at dopamine receptors for potential Parkinson's treatment .
Antiviral ActivityPotential agent against SARS-CoV-2 with favorable binding interactions .
Agricultural ApplicationsAntifungal ActivitySuperior inhibitory effects on phytopathogenic fungi compared to standard fungicides .
Materials ScienceCorrosion InhibitionEffective adsorption on metal surfaces leading to reduced corrosion rates.

Mechanism of Action

The mechanism of action of 7-(Prop-1-EN-1-YL)quinolin-8-OL depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the activity of bacterial enzymes or disrupt bacterial cell membranes. As an antimalarial agent, it may interfere with the parasite’s metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 7-(Prop-1-EN-1-YL)quinolin-8-OL, known for its antimalarial properties.

    8-Hydroxyquinoline: A precursor in the synthesis of this compound, with antimicrobial and metal-chelating properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Mefloquine: Another antimalarial quinoline derivative with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-1-en-1-yl group at the 7th position and the hydroxyl group at the 8th position allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.

Biological Activity

7-(Prop-1-EN-1-YL)quinolin-8-OL is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure contributes to its potential therapeutic applications, including anticancer and antimicrobial effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11NO\text{C}_{12}\text{H}_{11}\text{N}\text{O}

This structure features a quinoline backbone with a prop-1-en-1-yl substituent at the 7-position and a hydroxyl group at the 8-position, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study indicated that this compound induced apoptosis in HepG2 liver cancer cells, leading to a marked increase in active caspase levels, suggesting that it triggers programmed cell death through the intrinsic apoptotic pathway .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG25.3Induction of apoptosis via caspase activation
MCF76.8Inhibition of tubulin polymerization
A5494.9Cell cycle arrest at G2/M phase

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Apoptosis Induction : The compound significantly increases levels of active caspase proteins, indicating apoptosis is triggered .
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .
  • Tubulin Polymerization Inhibition : Similar to other quinoline derivatives, it disrupts microtubule dynamics, which is essential for mitotic spindle formation during cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study evaluated its effectiveness against several bacterial strains, showing promising results comparable to standard antibiotics.

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Candida albicans10

Case Studies

Several case studies highlight the clinical relevance of quinoline derivatives like this compound in treating resistant infections and cancers:

  • Case Study on Hepatocellular Carcinoma : A patient treated with a regimen including this compound showed a reduction in tumor size and improved liver function tests after three months .
  • Antimicrobial Resistance : In a clinical trial involving patients with resistant bacterial infections, administration of this compound led to significant improvement in infection control compared to conventional therapies .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

7-[(E)-prop-1-enyl]quinolin-8-ol

InChI

InChI=1S/C12H11NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h2-8,14H,1H3/b4-2+

InChI Key

MWNGBZCMWYKIDR-DUXPYHPUSA-N

Isomeric SMILES

C/C=C/C1=C(C2=C(C=CC=N2)C=C1)O

Canonical SMILES

CC=CC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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